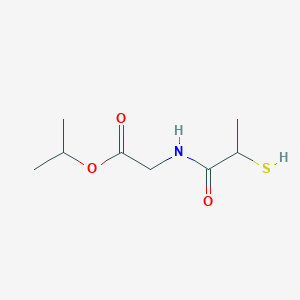

Propan-2-yl 2-(2-sulfanylpropanamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 2-(2-sulfanylpropanamido)acetate typically involves the reaction of 2-sulfanylpropanamide with isopropyl chloroacetate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions . The product is then isolated and purified using techniques such as crystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Propan-2-yl 2-(2-sulfanylpropanamido)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

Propan-2-yl 2-(2-sulfanylpropanamido)acetate is being investigated for its role in treating cysteamine-sensitive disorders such as cystinosis. The compound's structure allows it to interact with biological pathways that are crucial for managing cystine accumulation in lysosomes, thus demonstrating its therapeutic potential .

Mechanism of Action:

The compound acts as a disulfide donor, which is essential for the modulation of redox states within cells. This property is particularly valuable in conditions where oxidative stress is a contributing factor. The ability to influence thiol-disulfide exchange reactions positions it as a candidate for further research into redox biology and therapeutic interventions .

Biochemical Applications

Protein Interaction Studies:

Research has indicated that this compound can serve as a tool in studying protein-protein interactions (PPIs). By modifying the redox state of target proteins, it can help elucidate the dynamics of PPIs that are critical in various biological processes, including signal transduction and metabolic regulation .

Inhibitory Studies:

The compound has been evaluated for its ability to inhibit specific protein targets involved in viral infections. For instance, studies have focused on its interaction with the S-protein of SARS-CoV-2 and ACE2, suggesting potential applications in antiviral drug development. The compound's structural features may allow it to disrupt these critical interactions, thereby inhibiting viral entry into host cells .

Material Science

Synthesis of Functional Materials:

The unique chemical properties of this compound make it a suitable precursor for synthesizing functional materials. Its ester group can participate in polymerization reactions, leading to the development of new materials with specific mechanical and thermal properties .

Applications in Coatings and Adhesives:

Due to its solvent properties and reactivity, this compound may find applications in formulating coatings and adhesives that require specific adhesion characteristics or resistance to environmental degradation. Its compatibility with various substrates enhances its utility in industrial applications .

Case Studies

Wirkmechanismus

The mechanism by which Propan-2-yl 2-(2-sulfanylpropanamido)acetate exerts its effects involves interactions with specific molecular targets and pathways . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

- Propan-2-yl 2-(2-sulfanylacetamido)acetate

- Propan-2-yl 2-(2-sulfanylbutanamido)acetate

- Propan-2-yl 2-(2-sulfanylhexanamido)acetate

Comparison: Propan-2-yl 2-(2-sulfanylpropanamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities . For instance, the presence of the sulfanyl group in the propanamido moiety can influence its reactivity in oxidation and reduction reactions .

Biologische Aktivität

Propan-2-yl 2-(2-sulfanylpropanamido)acetate, also referred to as a derivative of propanamide, has garnered attention in recent research for its potential biological activities. This compound is being investigated for its implications in various therapeutic areas, including antiviral activity and protein interaction inhibition.

Chemical Structure and Properties

The chemical formula for this compound is C7H15N1O2S1. The presence of the sulfanyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and protein-protein interactions.

Research indicates that this compound may exert its biological effects through:

- Protein Interaction Inhibition : The compound is hypothesized to inhibit critical protein-protein interactions (PPIs), which are essential in various biological processes, including viral entry mechanisms. Specifically, it may affect the interaction between viral proteins and host cell receptors, thereby impeding viral replication .

- Antiviral Activity : Preliminary studies suggest that this compound could have antiviral properties by targeting specific proteins involved in the viral life cycle. For instance, its ability to bind to the S-protein:ACE2 interaction site has been explored as a potential strategy to prevent viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Molecular Docking Studies : Computational docking studies have shown that this compound can effectively bind to target proteins involved in viral infections. These studies utilized molecular dynamics simulations to optimize binding affinities and predict interaction stability .

- High-Throughput Screening : In a high-throughput screening context, compounds similar to this compound were evaluated for their ability to disrupt PPIs critical for viral pathogenesis. Results indicated that certain derivatives could significantly lower the stability of these interactions, suggesting a viable pathway for therapeutic development .

- In Vitro Studies : Laboratory experiments have demonstrated the compound's potential cytotoxic effects on various cancer cell lines, indicating a broader spectrum of biological activity beyond antiviral effects. These findings warrant further investigation into its mechanism of action and therapeutic applications .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

propan-2-yl 2-(2-sulfanylpropanoylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-5(2)12-7(10)4-9-8(11)6(3)13/h5-6,13H,4H2,1-3H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXNPIVUXOFKQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CNC(=O)C(C)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.